(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
CAS No.: 886920-93-0
Cat. No.: VC5140708
Molecular Formula: C17H18ClN3O3S
Molecular Weight: 379.86
* For research use only. Not for human or veterinary use.
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone - 886920-93-0](/images/structure/VC5140708.png)
Specification
CAS No. | 886920-93-0 |
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Molecular Formula | C17H18ClN3O3S |
Molecular Weight | 379.86 |
IUPAC Name | [4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Standard InChI | InChI=1S/C17H18ClN3O3S/c1-11-12(18)2-3-14-15(11)19-17(25-14)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3 |
Standard InChI Key | HAWQKBMZOOZICS-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Structural Features
The compound comprises three distinct moieties:
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A 5-chloro-4-methylbenzo[d]thiazol-2-yl group, which features a benzothiazole ring substituted with chlorine at position 5 and a methyl group at position 4.
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A piperazin-1-yl group, a six-membered ring containing two nitrogen atoms, which is linked to the benzothiazole via a ketone bridge.
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A 5,6-dihydro-1,4-dioxin-2-yl group, a six-membered oxygen-containing heterocycle with two adjacent oxygen atoms .
The IUPAC name is [4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone, reflecting its substitution pattern and connectivity .
Spectral and Computational Data
Physicochemical Properties
Key Computed Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 379.9 g/mol | PubChem |
Hydrogen Bond Acceptors | 6 | PubChem |
Rotatable Bonds | 2 | PubChem |
Monoisotopic Mass | 379.0757403 Da | PubChem |
Complexity | 541 | PubChem |
The compound’s moderate lipophilicity (XLogP3 = 3.3) and TPSA (83.1 Ų) suggest balanced solubility and membrane permeability, making it a candidate for further pharmacokinetic studies .
Future Research Directions
Unexplored Therapeutic Areas
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Anticancer Activity: Benzothiazole derivatives are known to inhibit topoisomerases and induce apoptosis .
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Neuropharmacology: Piperazine-containing compounds often target serotonin and dopamine receptors .
Synthetic Optimization
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Stereoselective synthesis to explore chirality-dependent bioactivity.
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Prodrug modifications to enhance bioavailability.
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